molecular formula C18H23N3O4 B2948219 2-(3,4-dimethoxyphenyl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide CAS No. 1797823-88-1

2-(3,4-dimethoxyphenyl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide

Cat. No.: B2948219
CAS No.: 1797823-88-1
M. Wt: 345.399
InChI Key: PVHBKKDIZZJBJA-UHFFFAOYSA-N
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Description

The compound 2-(3,4-dimethoxyphenyl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide is an acetamide derivative featuring a 3,4-dimethoxyphenyl group at the α-carbon of the acetamide backbone. The N-substituent is a methyl group attached to a bicyclic 1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol moiety. This structure combines electron-donating methoxy groups with a rigid heterocyclic system, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-21-15-6-7-25-11-13(15)14(20-21)10-19-18(22)9-12-4-5-16(23-2)17(8-12)24-3/h4-5,8H,6-7,9-11H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHBKKDIZZJBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C(=N1)CNC(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The 3,4-dimethoxyphenyl group in the target compound contrasts with 3,4-dichlorophenyl (e.g., in 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ) and other substituents (e.g., 4-chloro, naphthalen-1-yl) in related acetamides. Key differences include:

  • Electronic Effects : Methoxy groups are electron-donating, enhancing resonance stabilization of the aromatic ring, whereas chloro groups are electron-withdrawing, increasing electrophilicity.
  • Solubility : Methoxy groups may improve aqueous solubility compared to lipophilic chloro substituents.
  • Biological Interactions : Chloro-substituted analogs are often associated with antimicrobial activity, while methoxy groups are linked to CNS-targeting drugs (e.g., neurotransmitters) .

Heterocyclic Moieties

The tetrahydropyrano[4,3-c]pyrazol system in the target compound differs from simpler heterocycles like thiazol or pyrazol in analogs. Structural implications include:

  • Hydrogen Bonding: Thiazol-containing analogs (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) form N–H⋯N hydrogen-bonded dimers (R₂²(8) motif), stabilizing crystal packing . The pyrano-pyrazol system may engage in alternative H-bonding due to its ether oxygen and pyrazole nitrogen.

Physicochemical Properties

Compound Name Phenyl Substituent Heterocycle Melting Point (°C) Hydrogen Bonding Motif
Target Compound 3,4-dimethoxy Pyrano[4,3-c]pyrazol Not reported Not reported
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-dichloro Thiazol 186–188 N–H⋯N (R₂²(8))
2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide Naphthalen-1-yl Thiazol Not reported Similar to above

Research Findings and Implications

  • Crystal Packing : In dichlorophenyl-thiazol analogs, a 61.8° dihedral angle between the aryl and heterocyclic rings reduces π-π stacking but stabilizes dimers via H-bonding . The target compound’s fused bicyclic system may enforce a distinct conformation, altering solid-state properties.

Q & A

Basic: What experimental design strategies are recommended for optimizing the synthesis of this compound?

Answer:
The synthesis of complex heterocyclic compounds like this acetamide derivative benefits from statistical Design of Experiments (DoE) . For instance:

  • Central Composite Design (CCD) can minimize trial-and-error approaches by systematically varying parameters (e.g., temperature, solvent ratio, catalyst loading) to identify optimal reaction conditions .
  • Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, guiding experimental parameter selection .
  • Reaction path search algorithms (e.g., artificial force-induced reaction method) can map energetically favorable pathways, reducing synthesis time .

Advanced: How can reactor design and process control enhance scalability for this compound’s synthesis?

Answer:
Advanced reactor engineering integrates:

  • Continuous-flow reactors to improve heat/mass transfer and reduce side reactions, particularly for exothermic steps in tetrahydropyrano-pyrazole formation .
  • Membrane separation technologies (e.g., nanofiltration) for real-time purification of intermediates, minimizing yield loss .
  • Process simulation tools (e.g., Aspen Plus) to model multi-step reactions and optimize solvent recovery .

Basic: What analytical techniques are critical for structural characterization?

Answer:

  • X-ray crystallography : Resolves 3D conformation, including dihedral angles between the dimethoxyphenyl and pyrano-pyrazole moieties (e.g., observed 61.8° twist in a structurally similar acetamide ).
  • NMR spectroscopy : 2D NOESY confirms spatial proximity of methyl groups in the tetrahydropyrano ring, while 13C^{13}\text{C}-DEPT distinguishes carbonyl carbons in the acetamide backbone .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., observed [M+H]+^+ matches theoretical mass within 0.3 ppm error ).

Advanced: How can computational methods predict biological activity or binding mechanisms?

Answer:

  • Molecular docking (e.g., AutoDock Vina) identifies potential protein targets by simulating interactions with the dimethoxyphenyl group, which often binds to hydrophobic pockets in enzymes .
  • Molecular dynamics (MD) simulations (100+ ns trajectories) assess stability of ligand-receptor complexes, focusing on hydrogen bonds between the acetamide carbonyl and conserved residues (e.g., Asn156 in kinase targets) .
  • ADMET prediction tools (e.g., SwissADME) evaluate pharmacokinetic risks, such as metabolic lability of the methylenedioxy group .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Answer:

  • Kinase inhibition assays : Use TR-FRET-based platforms (e.g., LanthaScreen™) to test inhibition of MAPK or PI3K pathways, given the compound’s heterocyclic core .
  • Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HCT-116, MDA-MB-231) with dose-response curves (IC50_{50} determination) .
  • Fluorescence polarization assays : Quantify binding affinity to DNA G-quadruplex structures, leveraging the compound’s planar aromatic regions .

Advanced: How to resolve discrepancies in biological activity data across studies?

Answer:

  • Meta-analysis of dose-response curves : Apply Hill slope normalization to account for assay sensitivity variations (e.g., EC50_{50} shifts due to serum concentration differences) .
  • Orthogonal validation : Confirm kinase inhibition via Western blot (phospho-target detection) if initial HTS data conflicts with cellular assays .
  • Structural-activity landscapes : Use MOE’s QSAR module to identify substituents (e.g., methoxy vs. ethoxy groups) causing potency outliers .

Basic: What solvent systems improve crystallization for X-ray studies?

Answer:

  • Mixed-solvent vapor diffusion : Methanol:acetone (1:1) promotes slow nucleation, yielding diffraction-quality crystals (applied to a related dichlorophenyl acetamide ).
  • Temperature-gradient methods : Cooling from 60°C to 4°C over 48 hours reduces disorder in the tetrahydropyrano ring .
  • Additive screening : 5% DMSO enhances crystal packing by disrupting π-π stacking of aromatic groups .

Advanced: What strategies validate reaction mechanisms for the pyrano-pyrazole core formation?

Answer:

  • Isotopic labeling : 13C^{13}\text{C}-labeled acetonitrile traces cyclization steps via in situ NMR .
  • Kinetic isotope effects (KIE) : Compare kH/kDk_{\text{H}}/k_{\text{D}} for proton-transfer steps (e.g., enolization in pyrazole ring closure) .
  • Trapping experiments : Use TEMPO to intercept radical intermediates in suspected single-electron transfer steps .

Basic: How to quantify total phenolic content in derivatives of this compound?

Answer:

  • Folin-Ciocalteu assay : Absorbance at 765 nm vs. gallic acid standard (linear range 0–100 μg/mL), with methoxy groups contributing to phenolic equivalence .
  • HPLC-DAD : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to separate dimethoxyphenyl metabolites, quantified at 280 nm .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Answer:

  • Fragment-based diversification : Synthesize analogs with:
    • Varied substituents : Replace 3,4-dimethoxyphenyl with 3,4-dihydroxyphenyl (logP reduction) or halogenated analogs (improved target occupancy) .
    • Scaffold hopping : Substitute tetrahydropyrano with tetrahydrothiopyrano to assess sulfur’s impact on conformational flexibility .
  • Free-Wilson analysis : Statistically correlate bioactivity with substituent descriptors (e.g., Hammett σ for electronic effects) .

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